Cas no 313670-97-2 ((3-bromo-4-methoxybenzylidene)propanedinitrile)

(3-bromo-4-methoxybenzylidene)propanedinitrile Chemical and Physical Properties
Names and Identifiers
-
- (3-bromo-4-methoxybenzylidene)propanedinitrile
- ((3-BroMo-4-Methoxyphenyl)Methylene)Methane-1,1-dicarbonitrile
- 2-[(3-bromo-4-methoxyphenyl)methylidene]propanedinitrile
- HMS1608A19
-
- MDL: MFCD00245398
Computed Properties
- Exact Mass: 261.97400
Experimental Properties
- PSA: 56.81000
- LogP: 2.88826
(3-bromo-4-methoxybenzylidene)propanedinitrile Security Information
(3-bromo-4-methoxybenzylidene)propanedinitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(3-bromo-4-methoxybenzylidene)propanedinitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A552276-1g |
2-(3-Bromo-4-methoxybenzylidene)malononitrile |
313670-97-2 | 97% | 1g |
$351.0 | 2024-04-20 | |
A2B Chem LLC | AD48761-5mg |
2-(3-Bromo-4-methoxybenzylidene)malononitrile |
313670-97-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
abcr | AB161677-5 g |
((3-Bromo-4-methoxyphenyl)methylene)methane-1,1-dicarbonitrile |
313670-97-2 | 5 g |
€377.50 | 2023-07-20 | ||
abcr | AB161677-1 g |
((3-Bromo-4-methoxyphenyl)methylene)methane-1,1-dicarbonitrile |
313670-97-2 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB161677-5g |
((3-Bromo-4-methoxyphenyl)methylene)methane-1,1-dicarbonitrile; . |
313670-97-2 | 5g |
€377.50 | 2024-06-10 | ||
abcr | AB161677-1g |
((3-Bromo-4-methoxyphenyl)methylene)methane-1,1-dicarbonitrile; . |
313670-97-2 | 1g |
€211.30 | 2024-06-10 | ||
A2B Chem LLC | AD48761-1mg |
2-(3-Bromo-4-methoxybenzylidene)malononitrile |
313670-97-2 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AD48761-10mg |
2-(3-Bromo-4-methoxybenzylidene)malononitrile |
313670-97-2 | >90% | 10mg |
$240.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375644-1g |
2-(3-Bromo-4-methoxybenzylidene)malononitrile |
313670-97-2 | 97% | 1g |
¥2889.00 | 2024-08-02 | |
abcr | AB161677-10 g |
((3-Bromo-4-methoxyphenyl)methylene)methane-1,1-dicarbonitrile |
313670-97-2 | 10 g |
€482.50 | 2023-07-20 |
(3-bromo-4-methoxybenzylidene)propanedinitrile Related Literature
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
Additional information on (3-bromo-4-methoxybenzylidene)propanedinitrile
Chemical Profile of (3-bromo-4-methoxybenzylidene)propanedinitrile (CAS No. 313670-97-2)
(3-bromo-4-methoxybenzylidene)propanedinitrile, identified by its Chemical Abstracts Service (CAS) number 313670-97-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic heterocyclic compound features a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and material science. The presence of both bromine and methoxy substituents on the benzene ring, coupled with the acrylonitrile functional group, makes it a versatile intermediate for synthesizing more complex molecules.
The molecular structure of (3-bromo-4-methoxybenzylidene)propanedinitrile consists of a benzylidene core linked to a propanedinitrile moiety. This configuration allows for facile participation in various chemical reactions, including condensation, alkylation, and nucleophilic addition, which are pivotal in the synthesis of pharmacologically active agents. The bromine atom at the 3-position enhances reactivity toward palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, making it a valuable precursor in constructing biaryl structures prevalent in many drug candidates.
Recent advancements in pharmaceutical research have highlighted the utility of (3-bromo-4-methoxybenzylidene)propanedinitrile in the development of novel therapeutic agents. Its scaffold has been explored in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. For instance, derivatives of this compound have shown promise in modulating tyrosine kinase activity by serving as substrates or inhibitors. The methoxy group at the 4-position provides a site for further functionalization, enabling the introduction of additional pharmacophores that enhance binding affinity and selectivity.
In material science, the acrylonitrile group in (3-bromo-4-methoxybenzylidene)propanedinitrile lends itself to polymerization reactions, yielding polymers with useful properties such as thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and specialty plastics. The bromine substituent also facilitates post-polymerization modifications through halogen exchange reactions, allowing for tailored material characteristics.
The synthesis of (3-bromo-4-methoxybenzylidene)propanedinitrile typically involves a multi-step process starting from commercially available aromatic precursors. A common route involves bromination and methylation of nitrobenzene derivatives followed by condensation with malononitrile or acrylonitrile under basic conditions. Optimizing reaction conditions to maximize yield and purity is crucial, as impurities can affect downstream applications. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the compound's integrity.
Current research is exploring greener synthetic methodologies for (3-bromo-4-methoxybenzylidene)propanedinitrile, focusing on reducing solvent use and minimizing waste generation. Catalytic processes that employ recyclable ligands or photochemical activation are being investigated to improve sustainability without compromising efficiency. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing.
The pharmacological potential of derivatives of (3-bromo-4-methoxybenzylidene)propanedinitrile continues to be an area of active investigation. Computational modeling techniques have been instrumental in predicting binding interactions between this compound and biological targets. Virtual screening campaigns have identified lead structures that exhibit inhibitory activity against enzymes implicated in metabolic disorders. Experimental validation through high-throughput screening (HTS) has confirmed these predictions, paving the way for further optimization.
In conclusion, (3-bromo-4-methoxybenzylidene)propanedinitrile (CAS No. 313670-97-2) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an attractive building block for synthesizing bioactive molecules and functional materials. As research progresses, innovative synthetic strategies and pharmacological explorations will continue to uncover new possibilities for this versatile chemical entity.
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